9-Butyl-6-propan-2-ylsulfanylpurin-2-amine
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Overview
Description
9-butyl-6-(isopropylthio)-9H-purin-2-amine is a synthetic compound belonging to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a butyl group at the 9-position and an isopropylthio group at the 6-position of the purine ring, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-butyl-6-(isopropylthio)-9H-purin-2-amine typically involves multi-step organic reactions. One common approach is to start with a purine precursor, such as 6-chloropurine, and introduce the butyl and isopropylthio groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
9-butyl-6-(isopropylthio)-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the substituents.
Substitution: The butyl and isopropylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Strong bases (e.g., sodium hydride) and polar aprotic solvents (e.g., DMF) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
9-butyl-6-(isopropylthio)-9H-purin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying purine chemistry.
Biology: The compound can be used to investigate the role of purines in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as antiviral or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-butyl-6-(isopropylthio)-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to mimic or inhibit natural purines, affecting various biochemical pathways. For example, it may inhibit enzymes involved in nucleotide synthesis or DNA replication, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-thioguanine: A purine analog used in chemotherapy.
6-mercaptopurine: Another purine analog with immunosuppressive properties.
Azathioprine: A prodrug that converts to 6-mercaptopurine in the body.
Uniqueness
9-butyl-6-(isopropylthio)-9H-purin-2-amine is unique due to its specific substituents, which may impart distinct chemical and biological properties compared to other purine analogs. Its butyl and isopropylthio groups can influence its solubility, stability, and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
56964-82-0 |
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Molecular Formula |
C12H19N5S |
Molecular Weight |
265.38 g/mol |
IUPAC Name |
9-butyl-6-propan-2-ylsulfanylpurin-2-amine |
InChI |
InChI=1S/C12H19N5S/c1-4-5-6-17-7-14-9-10(17)15-12(13)16-11(9)18-8(2)3/h7-8H,4-6H2,1-3H3,(H2,13,15,16) |
InChI Key |
ZWKLJXJMPNIMPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C1N=C(N=C2SC(C)C)N |
Origin of Product |
United States |
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